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Compound of Interest

Compound Name: 5-Iodo-2-methylbenzoic acid

Cat. No.: B1298445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodo-
2-methylbenzoic acid (CAS No. 54811-38-0), a key intermediate in various synthetic

applications. This document outlines available mass spectrometry and infrared spectroscopy

data, along with generalized experimental protocols for acquiring such spectra. Due to the

absence of publicly available experimental NMR data at the time of this report, a detailed

analysis is not included; however, expected chemical shifts are discussed based on the

molecular structure.

Molecular Structure and Properties
IUPAC Name: 5-Iodo-2-methylbenzoic acid

Molecular Formula: C₈H₇IO₂

Molecular Weight: 262.04 g/mol [1]

Appearance: Off-white to light yellow crystalline powder.[2]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of

chemical compounds. The following sections present the available and expected spectroscopic

data for 5-Iodo-2-methylbenzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
As of this review, experimental ¹H and ¹³C NMR data for 5-Iodo-2-methylbenzoic acid are not

readily available in public spectral databases. However, based on the structure, the following

characteristic chemical shifts can be predicted.

¹H NMR (Proton NMR):

Protons
Expected Chemical Shift
(ppm)

Multiplicity

-COOH > 10 Singlet (broad)

Aromatic-H 7.0 - 8.5 Multiplet

-CH₃ 2.2 - 2.7 Singlet

¹³C NMR (Carbon-13 NMR):

Carbon Expected Chemical Shift (ppm)

-C=O 165 - 185

Aromatic C-I 90 - 100

Aromatic C-H 120 - 140

Aromatic C-C 125 - 150

-CH₃ 20 - 30

Mass Spectrometry (MS)
Mass spectrometry of 5-Iodo-2-methylbenzoic acid confirms its molecular weight. The gas

chromatography-mass spectrometry (GC-MS) data indicates a molecular ion peak

corresponding to the compound's molecular weight.[1]
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m/z Proposed Fragment Relative Intensity

262 [M]⁺ (Molecular Ion) Top Peak[1]

244 [M - H₂O]⁺ 2nd Highest[1]

216 [M - H₂O - CO]⁺ 3rd Highest[1]

Infrared (IR) Spectroscopy
The infrared spectrum of 5-Iodo-2-methylbenzoic acid will exhibit characteristic absorption

bands corresponding to its functional groups. While a specific experimental spectrum with

detailed peak assignments is not available, the expected characteristic peaks are listed below

based on established IR spectroscopy principles for benzoic acid derivatives.[3]

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

O-H (Carboxylic Acid) Stretching (H-bonded) 2500-3300 (broad)

C-H (Aromatic) Stretching 3000-3100

C-H (Methyl) Stretching 2850-3000

C=O (Carboxylic Acid) Stretching 1680-1710

C=C (Aromatic) Stretching 1450-1600

C-O (Carboxylic Acid) Stretching 1210-1320

C-I Stretching 500-600

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.

These methods are based on standard laboratory procedures for the analysis of benzoic acid

derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 5-Iodo-2-methylbenzoic acid in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, phasing, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

such as methanol or acetonitrile.

Instrumentation: Introduce the sample into the mass spectrometer. For volatile compounds,

gas chromatography (GC) can be used for separation prior to mass analysis. For less

volatile compounds, direct infusion into an electrospray ionization (ESI) or atmospheric

pressure chemical ionization (APCI) source is common.

Analysis: Acquire the mass spectrum, ensuring to scan a mass range that includes the

expected molecular ion.

Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry

potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Background Spectrum: Record a background spectrum of the empty sample compartment or

a pure KBr pellet.
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Sample Spectrum: Place the KBr pellet containing the sample in the IR spectrometer and

record the spectrum.

Data Analysis: The spectrometer software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Iodo-2-methylbenzoic acid, from sample preparation to final data

interpretation.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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